![molecular formula C11H18ClNO3 B1478014 3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097944-56-2](/img/structure/B1478014.png)
3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Overview
Description
3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, also known as 3-chloro-1-azaspiro[4.5]decan-2-one, is an organic compound that is widely used in the field of medicinal and pharmaceutical research. This compound has a wide range of applications, including its use in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block in the synthesis of complex molecules.5]decan-2-one.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures similar to the specified chemical have been synthesized and analyzed for their crystal structure to understand their conformation and potential as scaffolds for further chemical modifications. For example, the synthesis and crystal structure analysis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chloro-benzoate revealed a molecule with one planar furan ring, one chair conformation cyclohexane ring, and two benzene rings, showcasing the complex conformational possibilities these compounds possess (Wang et al., 2011).
Antimicrobial and Antiviral Activities
Several studies have focused on the synthesis of bispiroheterocyclic systems and their antimicrobial activities against various pathogens. The creation of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.5]decan-2-one demonstrated antimicrobial potential, indicating the usefulness of these compounds in developing new antimicrobial agents (A. Al-Ahmadi & M. El-zohry, 1995).
Additionally, the synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were studied, with some compounds showing inhibition of human coronavirus replication, highlighting their potential in antiviral drug development (Çağla Begüm Apaydın et al., 2019).
Anticonvulsant and Antihypertensive Properties
Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives has revealed anticonvulsant properties in several compounds, indicating the potential application of these structures in developing new treatments for epilepsy and other convulsive disorders (J. Obniska, K. Kamiński, & E. Tatarczyńska, 2006).
properties
IUPAC Name |
3-chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c12-4-1-10(15)13-5-3-11(8-13)7-9(14)2-6-16-11/h9,14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDXDIGOWRIWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(C2)C(=O)CCCl)CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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